2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

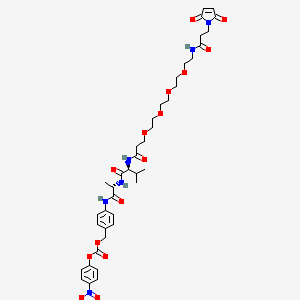

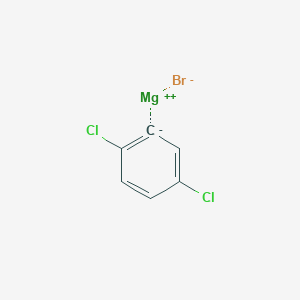

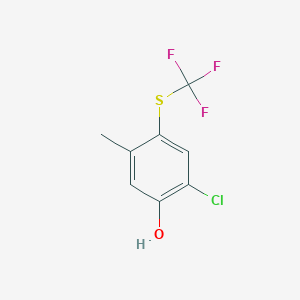

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% (2-C5M4TFP) is an organic compound that has recently gained recognition for its potential industrial and scientific applications. It is a member of the class of phenols, which are compounds containing an aromatic ring with a hydroxyl group attached. 2-C5M4TFP is a halogenated phenol, meaning it contains a halogen atom (in this case, chlorine) in its structure. It is also a trifluoromethylthio compound, meaning it contains a trifluoromethylthio group, which is a sulfur-containing group with three fluorine atoms bonded to it. 2-C5M4TFP is a colorless, crystalline solid at room temperature with a melting point of around 85°C.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is not completely understood. However, it is believed that the trifluoromethylthio group of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is responsible for its inhibitory activity. This group is able to form a strong bond with the active site of enzymes, which prevents them from functioning properly. In addition, the chlorine atom of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is thought to interact with the enzyme's active site, further inhibiting its activity.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% have not been extensively studied. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 and glutathione S-transferase. In addition, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has several advantages for lab experiments. It is a relatively inexpensive compound, and can be easily synthesized using a variety of methods. In addition, it is a relatively stable compound, with a melting point of around 85°C, which makes it suitable for use in a wide range of applications. However, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is a relatively new compound, and its biochemical and physiological effects are not yet fully understood. As a result, its use in lab experiments should be done with caution.

Direcciones Futuras

There are several potential future directions for research on 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90%. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to explore its potential applications in drug development and other areas of scientific research. Finally, research is needed to determine the optimal conditions for synthesizing 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% in order to maximize its yield and purity.

Métodos De Síntesis

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% can be synthesized by a variety of methods, including nucleophilic substitution reactions, reductive amination, and Diels-Alder reactions. The most common method used to synthesize 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% is a nucleophilic substitution reaction between a chloro-substituted phenol and a trifluoromethylthiol. This reaction requires a strong base, such as potassium hydroxide, to facilitate the reaction. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide, and the product is isolated by extraction with a non-polar solvent such as hexane.

Aplicaciones Científicas De Investigación

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has a wide range of potential applications in scientific research. It has been used as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been used as a ligand in binding studies, and as a reagent in the synthesis of other compounds. In addition, 2-Chloro-5-methyl-4-(trifluoromethylthio)phenol, 90% has been used to study the mechanism of action of various drugs, such as antibiotics, antivirals, and antifungals.

Propiedades

IUPAC Name |

2-chloro-5-methyl-4-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3OS/c1-4-2-6(13)5(9)3-7(4)14-8(10,11)12/h2-3,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLXLHDMSHDMJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-4-(trifluoromethylthio)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)

![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)